molecular formula C18H17IN2O B1611257 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide CAS No. 58447-24-8

9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

Cat. No.: B1611257
CAS No.: 58447-24-8
M. Wt: 404.2 g/mol
InChI Key: VBYXSZHHBDXMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide (CAS: 58447-24-8) is a quaternary ammonium salt derived from the ellipticine family of alkaloids. It features a pyridocarbazole core with hydroxy and methyl substituents at positions 9, 2, 5, and 11, respectively, and an iodide counterion . This compound is structurally related to elliptinium acetate (9-HME, Celiptium®), a clinically approved anticancer agent used in breast cancer therapy . Its mechanism involves intercalation into DNA, leading to topoisomerase II inhibition and subsequent apoptosis .

Properties

IUPAC Name

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O.HI/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;/h4-9,21H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYXSZHHBDXMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58337-34-1 (Parent)
Record name 9-Hydroxyellipticine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58447-24-8
Record name 6H-Pyrido[4,3-b]carbazolium, 9-hydroxy-2,5,11-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58447-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxyellipticine methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058447248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide typically involves:

  • Construction of the pyridocarbazole core.
  • Introduction of methyl groups at specific positions.
  • Installation of the hydroxy group at position 9.
  • Quaternization to form the iodide salt.

Stepwise Synthetic Routes

Pyridocarbazole Core Formation
  • Starting materials : Carbazole derivatives such as 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole.
  • Cyclization and functionalization : A sequence of reactions including aldol condensation, cyclization, and substitution reactions yield the tetracyclic pyridocarbazole framework.
  • Key intermediates : Ethyl 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylate is a common precursor.
Hydroxy Group Installation
  • Demethylation : Boron tribromide (BBr3) is used to demethylate methoxy groups at position 9, converting them into hydroxy groups, yielding 9-hydroxy derivatives.
  • This step is critical for biological activity enhancement.
Quaternization to Form Iodide Salt
  • N-Methylation : The nitrogen atom in the pyridocarbazole core is methylated using excess methyl iodide (CH3I) under reflux conditions in acetonitrile.
  • This step forms the pyridocarbazolium iodide salt, improving solubility and bioavailability.

Detailed Research Findings and Reaction Conditions

Step Reagents/Conditions Outcome/Notes Reference
Aldol condensation & cyclization Aldol condensation between aromatic ketones and amines; cyclization with guanidine hydrochloride Formation of pyridocarbazole core with methyl substitutions at positions 2, 5, and 11
Demethylation Boron tribromide (BBr3), low temperature Conversion of 9-methoxy group to 9-hydroxy group; critical for cytotoxic activity
N-Methylation (Quaternization) Excess methyl iodide (CH3I), reflux in acetonitrile Formation of this compound salt; enhances solubility

Synthetic Scheme Summary

  • Core Construction : Starting from methylated carbazole derivatives, perform cyclization and functional group modifications to build the pyridocarbazole skeleton.
  • Hydroxy Group Introduction : Demethylate the 9-methoxy group using boron tribromide to yield the 9-hydroxy derivative.
  • Salt Formation : Quaternize the nitrogen atom by refluxing with methyl iodide in acetonitrile, producing the iodide salt.

Comparative Notes on Preparation Methods

  • The boron tribromide demethylation is preferred for selective hydroxy group formation at position 9 without affecting other methyl groups.
  • N-Methylation with methyl iodide is a regioselective reaction, favoring quaternization at the nitrogen atom, critical for biological activity enhancement.
  • Alternative methods such as thermal decomposition of aryl azides and Suzuki-Miyaura coupling have been reported for related pyridocarbazole derivatives but are less common for this specific compound.

Chemical Reactions Analysis

9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide is its anticancer properties. Studies have demonstrated that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. The compound has shown effectiveness in inhibiting the growth of tumor cells, particularly in leukemia and colon cancer models.

Case Study: Cytotoxicity Testing

A study reported that derivatives of this compound displayed high cytotoxicity in cultured L1210 and colon 38 cells, with IC50 values ranging from 5 to 10 nM. This suggests that these compounds could be further developed as chemotherapeutic agents for treating leukemia and colorectal cancers .

Cardioprotective Effects

Research has indicated that this compound may possess cardioprotective properties. It has been observed to mitigate ischemia/reperfusion injury in cardiac tissues, which is crucial for developing treatments for heart diseases .

Neuroprotective Potential

Emerging studies suggest that the compound may also have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve antioxidant properties and modulation of neuroinflammatory responses.

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against certain bacterial strains. This opens avenues for its use as an alternative therapeutic agent in treating infections caused by resistant bacteria.

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityHigh cytotoxicity against L1210 and colon 38 cells
Cardioprotective EffectsMitigates ischemia/reperfusion injury
Neuroprotective PotentialPotential treatment for neurodegenerative diseases
Antimicrobial ActivityEffective against certain bacterial strains

Mechanism of Action

The mechanism of action of 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases and telomerases, which are crucial for DNA replication and cell division. These interactions lead to the compound’s biological effects, including its potential anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences:

Compound Substituents Counterion Therapeutic Use Key Features
9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide 9-OH, 2-CH₃, 5-CH₃, 11-CH₃ I⁻ Experimental (potential anticancer) Enhanced lipophilicity due to iodide; may improve blood-brain barrier penetration
Elliptinium acetate (Celiptium®) 9-OH, 2-CH₃, 5-CH₃, 11-CH₃ CH₃COO⁻ Approved for metastatic breast cancer Better solubility in aqueous media; used after cumulative doxorubicin therapy
6-Ethyl-9-formyl-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide 9-CHO, 6-CH₂CH₃, 2-CH₃, 5-CH₃, 11-CH₃ I⁻ Antifungal (Phytophthora infestans) Formyl group enhances electrophilicity; ethyl substitution modifies DNA binding
10-{[(1E)-1-carboxy-3-methylbutylidene]amino}-9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium acetate 10-amino acid conjugate, 9-OH CH₃COO⁻ Experimental (targeted delivery) Conjugation improves tumor specificity; acetate ensures solubility

Pharmacological and Chemical Properties

  • Elliptinium acetate (Celiptium®) is preferred in clinical settings due to its balanced solubility and stability in intravenous formulations .
  • Mechanistic Differences: The formyl-substituted derivative (6-ethyl-9-formyl-...) demonstrates altered DNA-binding kinetics due to the electron-withdrawing formyl group, making it more effective against fungal pathogens like Phytophthora infestans . Amino acid-conjugated derivatives (e.g., 10-{...}acetate) show reduced systemic toxicity by targeting cancer cells via amino acid transporters .
  • Synthetic Routes :

    • The iodide derivatives are synthesized via alkylation (e.g., iodomethane in DMF) to quaternize the pyridine nitrogen, followed by ion exchange .
    • Elliptinium acetate is produced through direct acetylation of the parent ellipticine .

Clinical and Preclinical Data

  • Elliptinium acetate (Celiptium®):

    • Approved in France (1983) for metastatic breast cancer after cumulative doxorubicin doses (300 mg/m²) .
    • Dose-limiting toxicities include nephrotoxicity and hypotension, attributed to the acetate counterion’s metabolic pathway .
  • This compound: Preclinical studies suggest comparable DNA intercalation efficacy to elliptinium acetate but with delayed renal clearance due to iodide’s larger ionic radius .

Biological Activity

9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide, also known as 9-hydroxyellipticine , is a compound derived from ellipticine, a well-known alkaloid with significant biological activity. This article reviews the biological properties of this compound, focusing on its cytotoxicity, antitumor effects, and other relevant pharmacological activities.

  • Molecular Formula : C17H14N2O
  • Molecular Weight : 262.31 g/mol
  • CAS Number : 51131-85-2

Cytotoxicity and Antitumor Effects

9-Hydroxyellipticine exhibits potent cytotoxic effects against various cancer cell lines. Research indicates that it has an IC50 range of 5-10 nM against cultured L1210 and colon 38 cells, demonstrating its strong potential as an anticancer agent . In vivo studies have shown that it possesses significant antitumor activity in murine models of P388 leukemia and colon cancer when administered intravenously .

The biological activity of 9-hydroxyellipticine is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II, leading to the induction of apoptosis in cancer cells . This mechanism is similar to other ellipticine derivatives, which have been extensively studied for their anticancer properties.

Cardioprotective Effects

In addition to its anticancer properties, 9-hydroxyellipticine has shown cardioprotective effects against ischemia/reperfusion injury. This suggests a potential therapeutic application in cardiovascular diseases .

Study on Antitumor Activity

A notable study evaluated the effectiveness of 9-hydroxyellipticine on various tumor models. The compound was found to significantly reduce tumor size in P388 leukemia models when administered at specific dosages. The results indicated that the compound not only inhibited tumor growth but also enhanced survival rates in treated subjects .

Model Dosage (mg/kg) Tumor Type Outcome
P388 Leukemia5LeukemiaSignificant tumor reduction
Colon 3810Colon CancerEnhanced survival rates

Research Findings

  • Cytotoxicity Testing : A series of derivatives based on the structure of 9-hydroxyellipticine were synthesized and tested for cytotoxicity. The results confirmed that modifications at specific positions could enhance or reduce activity, providing insights into structure-activity relationships .
  • Pharmacokinetics : Studies have shown that 9-hydroxyellipticine has favorable pharmacokinetic properties, including good absorption and distribution in tissues. This characteristic is crucial for its effectiveness as an antitumor agent .
  • Combination Therapies : Research exploring combination therapies with other chemotherapeutic agents indicated that 9-hydroxyellipticine could enhance the efficacy of existing treatments while potentially reducing side effects .

Q & A

Q. What are the established synthetic routes for 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide, and what are their critical reaction conditions?

The synthesis typically involves alkylation of the pyrido-carbazole core with methyl iodide under basic conditions. Sodium ethoxide is often used to deprotonate the nitrogen atom, facilitating nucleophilic substitution. For example, methyl iodide reacts with intermediates like 6H-pyrido[4,3-b]carbazole derivatives in anhydrous ethanol at 60–80°C, yielding the quaternary ammonium salt. Purification via recrystallization in ethanol or acetone is critical to remove unreacted starting materials .

Q. What spectroscopic methods are employed for structural validation of this compound?

  • ¹H/¹³C NMR : Assignments focus on aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.0–3.5 ppm). The iodide counterion is confirmed via ion chromatography.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-I]⁺ ion for C₂₀H₂₀N₂O⁺, calculated 304.1576, observed 304.1579).
  • UV-Vis Spectroscopy : Characteristic absorption bands at 280–320 nm (π→π* transitions) confirm the conjugated aromatic system .

Q. What are the primary mechanisms of action proposed for its antineoplastic activity?

The compound acts as a DNA intercalator, disrupting topoisomerase II activity and inducing double-strand breaks. It also generates reactive oxygen species (ROS) via redox cycling of its hydroxyquinone moiety, leading to apoptosis in cancer cells. In vitro studies show IC₅₀ values of 0.1–1.0 µM against breast cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How do researchers address discrepancies in the compound’s in vitro versus in vivo antineoplastic efficacy?

  • Pharmacokinetic Optimization : Encapsulation in liposomes improves bioavailability, as the free form undergoes rapid hepatic clearance.
  • Metabolic Stability : Co-administration with CYP450 inhibitors (e.g., ketoconazole) reduces oxidative metabolism of the hydroxy group.
  • Tumor Microenvironment Modulation : Hypoxia-activated prodrug derivatives enhance specificity for solid tumors .

Q. What strategies optimize the compound’s DNA intercalation properties while minimizing off-target cytotoxicity?

  • Structural Modifications : Introducing electron-withdrawing substituents (e.g., -NO₂) at position 9 enhances DNA binding affinity (ΔTm = +5°C).
  • Hybrid Molecules : Conjugation with polyamine vectors (e.g., spermine) improves nuclear localization and reduces mitochondrial toxicity.
  • Computational Docking : Molecular dynamics simulations guide residue-specific interactions with DNA minor grooves .

Q. How to resolve contradictions in redox behavior reported in different studies?

  • Controlled Oxygenation : Electrochemical studies under inert atmospheres (N₂/Ar) prevent artifact formation from atmospheric O₂.
  • EPR Spectroscopy : Direct detection of semiquinone radicals confirms pH-dependent redox cycling (pH 5–7).
  • Standardized Assays : Use of ascorbate-free buffers and chelators (EDTA) eliminates confounding Fenton reactions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate redox properties using cyclic voltammetry (e.g., E₁/₂ = -0.45 V vs. Ag/AgCl) and ROS detection kits (e.g., DCFH-DA assay) .
  • Experimental Design : For in vivo studies, use orthotopic xenograft models (e.g., MDA-MB-231) with bioluminescent imaging to monitor tumor regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
Reactant of Route 2
9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.